3-[(4-Chlorophenyl)sulfonylmethyl]oxolane
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Overview
Description
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is an organic compound characterized by the presence of a chlorophenyl group, a sulfonylmethyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane typically involves the reaction of 4-chlorobenzene sulfonyl chloride with oxolane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Chlorobenzene sulfonyl chloride
- 1,3,4-Thiadiazole derivatives
Uniqueness
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is unique due to the combination of its structural features, including the oxolane ring and the sulfonylmethyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the oxolane ring can influence the compound’s solubility and reactivity, while the sulfonylmethyl group can enhance its binding affinity for certain molecular targets.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-10-1-3-11(4-2-10)16(13,14)8-9-5-6-15-7-9/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTIWBXBMCDUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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